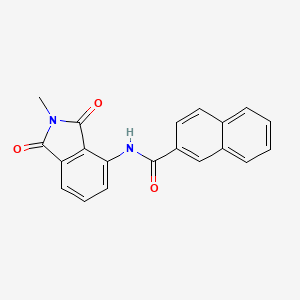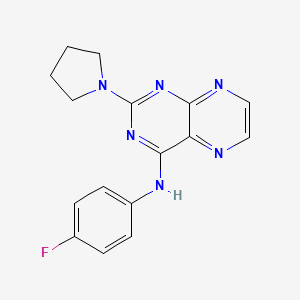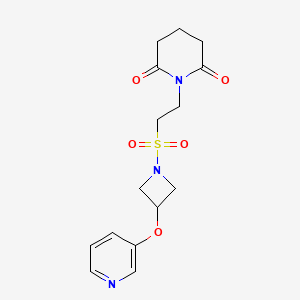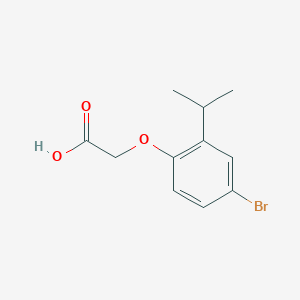
1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules like 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine often involves multicomponent reactions or cascade sequences. For instance, copper-catalyzed multicomponent reactions have been employed to create 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives under mild conditions, showcasing the utility of transition metal catalysis in constructing azetidine scaffolds from simple precursors like terminal alkynes, sulfonyl azides, and carbodiimides (Xu et al., 2007).
Molecular Structure Analysis
The molecular structure of azetidine derivatives, including those substituted with sulfonyl groups, is characterized by the small, strained four-membered azetidine ring. This strain impacts both the physical and chemical properties of the molecules. Structural analyses, such as X-ray crystallography, provide insights into the geometries and electronic configurations of these molecules, influencing their reactivity and interactions with biological targets.
Chemical Reactions and Properties
Azetidine derivatives engage in a variety of chemical reactions, underpinned by the reactivity of the azetidine ring. For example, the ring can undergo nucleophilic substitution reactions, where the presence of sulfonyl groups might direct the reactivity towards specific positions on the ring. The synthesis of 2,5-disubstituted pyrroles from N-sulfonyl-2-(1-ethoxypropargyl)azetidines through gold-catalyzed rearrangement highlights the versatility of azetidine derivatives in synthetic chemistry (Pertschi et al., 2017).
科学的研究の応用
Antiandrogen Activity
- Synthesis and Antiandrogen Activity : Compounds similar to "1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine" have been synthesized and found to exhibit antiandrogen activity. These compounds are being developed for the treatment of androgen-responsive benign and malignant diseases (Tucker et al., 1988).
Antibacterial Activity
- Antibacterial Activity in Agriculture : Derivatives containing similar sulfonyl structures have shown effective antibacterial activities against rice bacterial leaf blight. They also demonstrated the ability to enhance plant resistance against bacterial leaf blight and improve chlorophyll content in rice (Shi et al., 2015).
Receptor Binding and Imaging
- Binding to Nicotinic Acetylcholine Receptors : Azetidine derivatives have been used in the development of positron emission tomography (PET) ligands for imaging nicotinic acetylcholine receptors in the brain (Doll et al., 1999).
Chemical Reactivity and Synthesis
- Reactivity and Synthesis Studies : Research on 4-Arylthio-2-azetidinones, which are structurally related, provided insights into their reactivities and potential for synthesizing various derivatives (Hirai et al., 1973).
Antimicrobial and Antitubercular Activities
- Antimicrobial and Antitubercular Properties : Synthesized pyrimidine-azetidinone analogues have shown promising antimicrobial and antitubercular activities. This suggests potential applications in developing new antimicrobial agents (Chandrashekaraiah et al., 2014).
Solvatochromic Properties
- Development of Solvatochromic Probes : Azetidine derivatives have been used in the creation of highly fluorescent solvatochromic probes, capable of distinguishing structurally relevant organic liquids (Liu et al., 2016).
Carbonic Anhydrase Inhibition
- Inhibitors of Carbonic Anhydrases : Fluorine-containing triazinyl sulfonamide derivatives, structurally related to the compound , have been effective inhibitors of carbonic anhydrases from Mycobacterium tuberculosis. This points to potential applications in developing antimycobacterial agents (Ceruso et al., 2014).
Antithrombotic Effects
- P2Y12 Receptor Antagonists : Ethyl 6-aminonicotinate acyl sulfonamides, related to the compound , have been studied as potent antagonists of the P2Y12 receptor. They have shown potential in separating antithrombotic effects from bleeding, important for developing antithrombotic drugs (Bach et al., 2013).
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-3-(4-fluorophenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO4S2/c1-11-15(17)3-2-4-16(11)25(22,23)19-9-14(10-19)24(20,21)13-7-5-12(18)6-8-13/h2-8,14H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHVJDCPZCLBNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2491523.png)

![2-[(3,4-Difluorophenyl)formamido]-4-methylpentanoic acid](/img/structure/B2491525.png)
![2-[[4-[4-[(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]phenoxy]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2491527.png)
![2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride](/img/no-structure.png)
![[3-Amino-4-(benzenesulfonyl)-5-(3-chloroanilino)thiophen-2-yl]-(4-fluorophenyl)methanone](/img/structure/B2491529.png)
![N-(4-acetylphenyl)-2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2491530.png)
![{[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine](/img/structure/B2491531.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2491535.png)


![2-[(3-Chlorobenzyl)sulfanyl]aniline](/img/structure/B2491542.png)